molecular formula C20H14ClNO5S B458012 METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE

METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE

Cat. No.: B458012
M. Wt: 415.8g/mol
InChI Key: AXUIWSPMJGJHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzodioxole ring, a chlorophenyl group, and a thiophene carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzodioxole ring and chlorophenyl group allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s bioactive effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to the presence of the chlorophenyl group, which can enhance its binding affinity to certain molecular targets. This makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

Molecular Formula

C20H14ClNO5S

Molecular Weight

415.8g/mol

IUPAC Name

methyl 2-(1,3-benzodioxole-5-carbonylamino)-4-(4-chlorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C20H14ClNO5S/c1-25-20(24)17-14(11-2-5-13(21)6-3-11)9-28-19(17)22-18(23)12-4-7-15-16(8-12)27-10-26-15/h2-9H,10H2,1H3,(H,22,23)

InChI Key

AXUIWSPMJGJHJW-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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